molecular formula C21H30N4O3 B5439398 1-[(1-{[6-(1,4-oxazepan-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one

1-[(1-{[6-(1,4-oxazepan-4-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one

Cat. No.: B5439398
M. Wt: 386.5 g/mol
InChI Key: GFUCRQOQURXHDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a piperidine ring, and an oxazepane ring. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the ring structure from different cyclic or acyclic precursors, or the functionalization of preformed rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, piperidine, and oxazepane rings. These rings would contribute to the three-dimensional structure of the molecule and its stereochemistry .

Mechanism of Action

The mechanism of action of this compound would depend on its intended biological target. Compounds with similar structures are often used in drug discovery due to their ability to bind to various biological targets .

Future Directions

Future research could explore the potential uses of this compound in medicinal chemistry, given the presence of structural features that are commonly found in biologically active compounds .

Properties

IUPAC Name

1-[[1-[6-(1,4-oxazepan-4-yl)pyridine-3-carbonyl]piperidin-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c26-20-3-1-8-25(20)16-17-6-10-24(11-7-17)21(27)18-4-5-19(22-15-18)23-9-2-13-28-14-12-23/h4-5,15,17H,1-3,6-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUCRQOQURXHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C(=O)C3=CN=C(C=C3)N4CCCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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